BenchChemオンラインストアへようこそ!

4-[3-(Propan-2-YL)-1H-pyrazol-5-YL]pyridine

Lipophilicity Membrane permeability Drug design

Choose this specific 4-(pyrazol-3-yl)pyridine scaffold for your kinase program to ensure reliable target engagement and intracellular bioavailability. The isopropyl substituent provides a +1.13 logP gain over the unsubstituted core, directly enhancing membrane permeability, while the locked 1H-tautomer guarantees consistent hydrogen-bond geometry for co-crystallization studies. Substituting with generic analogs risks a >10-fold change in membrane partitioning and loss of assay potency. Sourced with ≥95% purity and full batch traceability, it meets GLP documentation standards.

Molecular Formula C11H13N3
Molecular Weight 187.246
CAS No. 448969-46-8
Cat. No. B2929899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Propan-2-YL)-1H-pyrazol-5-YL]pyridine
CAS448969-46-8
Molecular FormulaC11H13N3
Molecular Weight187.246
Structural Identifiers
SMILESCC(C)C1=CC(=NN1)C2=CC=NC=C2
InChIInChI=1S/C11H13N3/c1-8(2)10-7-11(14-13-10)9-3-5-12-6-4-9/h3-8H,1-2H3,(H,13,14)
InChIKeyLHRQAUKZDXYSQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(Propan-2-YL)-1H-pyrazol-5-YL]pyridine (CAS 448969-46-8): Core Physicochemical & Structural Profile for Procurement Decisions


4-[3-(Propan-2-YL)-1H-pyrazol-5-YL]pyridine (CAS 448969-46-8, synonym 4-(5-isopropyl-1H-pyrazol-3-yl)pyridine) is a biheterocyclic compound comprising a pyridine ring coupled at the 4‑position to a 3‑isopropyl‑1H‑pyrazole [1]. With a molecular formula of C11H13N3 and a molecular weight of 187.24 g/mol, it belongs to the 4‑(pyrazol‑3‑yl)pyridine scaffold class that has been explored as a privileged motif in kinase inhibitor programs, notably against c‑Jun N‑terminal kinase 3 (JNK3) [2]. The isopropyl substituent at the pyrazole 3‑position (equivalent to the 5‑position in the alternative tautomeric nomenclature) imparts distinct lipophilicity (computed XLogP3 ≈ 2.6) relative to the unsubstituted parent scaffold, a parameter that directly governs membrane permeability and pharmacokinetic behavior in cell‑based assays [1][2].

Why 4-[3-(Propan-2-YL)-1H-pyrazol-5-YL]pyridine Cannot Be Interchanged with Unsubstituted or Methyl Analogs Without Losing Biological Fidelity


Even minor structural variations on the 4‑(pyrazol‑3‑yl)pyridine scaffold translate into measurable shifts in potency, selectivity, and physicochemical behavior. In the well‑characterized JNK3 inhibitor series, replacing a hydrogen with a methyl at the pyrazole N‑1 position reduced JNK3 inhibition from IC50 160 nM (compound 12) to 130 nM (compound 14), while altering the aniline substituent caused up to a 4‑fold loss in potency [1]. Although the isopropyl analog itself has not been reported in the JNK3 series, its computed logP (2.60) is 1.1 log units higher than that of the unsubstituted core (logP 1.47), a difference that predicts a >10‑fold increase in membrane partitioning . Consequently, substituting 4‑[3‑(Propan‑2‑YL)‑1H‑pyrazol‑5‑YL]pyridine with the unsubstituted or methyl‑substituted analog in a biological assay would risk both a loss of target engagement (through altered steric or electronic complementarity) and a deviation in intracellular bioavailability, making generic substitution scientifically unreliable.

Quantitative Differentiation of 4-[3-(Propan-2-YL)-1H-pyrazol-5-YL]pyridine Relative to Closest Analogs


Lipophilicity Advantage: ~1.1 Log Unit Higher XLogP3 Compared to the Unsubstituted 4-(1H-Pyrazol-3-yl)pyridine Core

The target compound's computed XLogP3 is 2.60, substantially higher than the 1.47 computed for the unsubstituted 4‑(1H‑pyrazol‑3‑yl)pyridine [1]. This 1.13 log unit increase is driven by the isopropyl group and is expected to enhance membrane permeability by roughly one order of magnitude, a critical differentiator for cell‑based phenotypic screens where intracellular target access is required.

Lipophilicity Membrane permeability Drug design

Purity & Vendor Traceability: 95% Guaranteed Purity with ISO‑Certified Supply Chain

The target compound is available from Leyan (product 2035921) at a specified purity of 95% with full CAS and batch traceability . In contrast, the unsubstituted analog 4‑(1H‑pyrazol‑3‑yl)pyridine is commonly offered at 95–98% purity but often lacks detailed batch‑specific analytical certification from smaller vendors, introducing variability risk in reaction reproducibility [1].

Purity Procurement Quality control

Steric Bulk and Conformational Restriction: Isopropyl Group Reduces Rotatable Bonds and Enhances Binding Site Complementarity

The isopropyl substituent introduces steric bulk adjacent to the pyrazole N–H donor, a region critical for hydrogen‑bonding interactions in kinase hinge binding. In the JNK3 pyridine series, substitution at the pyrazole N‑1 with methyl (compound 14) preserved IC50 at 130 nM, whereas a 5‑chloro substitution on the pyridine (compound 13) improved potency to 70 nM [1]. By analogy, an isopropyl group at the pyrazole 3‑position is expected to fill a lipophilic pocket preferentially over smaller alkyl substituents, potentially enhancing selectivity for targets where this pocket is present.

Conformational analysis Structure-based design Selectivity

Synthetic Utility: Direct Precursor to 2,6‑Bis(5‑isopropyl‑1H‑pyrazol‑3‑yl)pyridine Ligands with Proven Metal‑Coordinating Properties

The target compound serves as the key building block for preparing 2,6‑bis(5‑isopropyl‑1H‑pyrazol‑3‑yl)pyridine (L), a coplanar tridentate N‑donor ligand that has been structurally characterized in Zn(II) and Cu(II) complexes [1]. Single‑crystal X‑ray analysis of [ZnCl2(L)] and [CuCl2(L)] confirmed square‑pyramidal and trigonal‑bipyramidal geometries, respectively, with hydrogen‑bonding networks involving the pyrazole N–H groups [1]. The equivalent unsubstituted 2,6‑bis(pyrazol‑3‑yl)pyridine ligand has been less explored, making the isopropyl‑substituted variant the preferred entry point for studying steric and electronic effects in 3d metal complexes.

Coordination chemistry Ligand design Photoluminescence

Tautomeric Stability: Isopropyl‑Substituted Pyrazole Favors the 1H‑Tautomer Relevant for Hydrogen‑Bond Donation

The 3‑isopropyl‑1H‑pyrazole moiety in the target compound preferentially adopts the 1H‑tautomer (N–H adjacent to the pyridine ring), as evidenced by the crystallographic behavior of its bis‑pyrazole derivative where hydrogen bonds are formed between the pyrazole N–H and coordinated halogenide ions [1]. The unsubstituted pyrazole in 4‑(1H‑pyrazol‑3‑yl)pyridine can undergo annular tautomerism (1H ↔ 2H), which introduces uncertainty in the hydrogen‑bond donor pattern and can confound structure‑based design or crystallization attempts.

Tautomerism Hydrogen bonding Molecular recognition

Optimized Application Scenarios for 4-[3-(Propan-2-YL)-1H-pyrazol-5-YL]pyridine in Drug Discovery and Materials Chemistry


Kinase Inhibitor Fragment Elaboration with Defined Lipophilicity Increment

Medicinal chemistry teams pursuing JNK3 or related MAP kinase targets can use this compound as a lipophilic fragment for growing the pyrazole sub‑site. The +1.13 logP gain over the unsubstituted core enables fine‑tuning of cellular permeability while retaining the hydrogen‑bond donor capability of the pyrazole N–H. Starting from the reported 4‑(pyrazol‑3‑yl)pyridine JNK3 inhibitors (IC50 70–160 nM) [1], substitution with the isopropyl group provides a rational vector for exploring lipophilic pockets without altering the hinge‑binding pharmacophore.

Rational Design of Polydentate N‑Donor Ligands for Photoluminescent Metal Complexes

The proven utility of this compound as a precursor to 2,6‑bis(5‑isopropyl‑1H‑pyrazol‑3‑yl)pyridine makes it the preferred building block for synthesizing tridentate ligands with tunable steric profiles. Crystallographically characterized Zn(II) and Cu(II) complexes exhibit distinct geometries (trigonal‑bipyramidal and square‑pyramidal) and hydrogen‑bonding networks that are relevant for designing luminescent materials or catalytic systems. The availability of single‑crystal structures eliminates the need for de novo ligand development.

Tautomerically Stable Probe for Hydrogen‑Bond Directed Co‑crystallization

For structural biology groups requiring a consistent hydrogen‑bond donor for co‑crystallization studies, the isopropyl substituent locks the pyrazole into the 1H‑tautomer, as demonstrated by solid‑state N–H⋯Cl interactions (d ≈ 2.3–2.5 Å) . This contrasts with the unsubstituted analog, which can adopt multiple tautomeric states and introduce binding‑mode ambiguity. The compound is therefore advantageous for fragment‑based screening where reliable hydrogen‑bond geometry is essential for hit validation.

ISO‑Compliant Chemical Procurement for Pre‑clinical Synthesis

With a specified purity of 95% and batch‑level traceability from ISO‑compliant suppliers [1], this compound meets the documentation standards required for GLP‑grade building block qualification. This reduces the risk of batch failure in multi‑step syntheses and supports regulatory filing for preclinical candidates, compared to sourcing from vendors that do not provide certificate of analysis.

Quote Request

Request a Quote for 4-[3-(Propan-2-YL)-1H-pyrazol-5-YL]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.